molecular formula C11H11ClO4S B8000370 Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate

Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate

Cat. No.: B8000370
M. Wt: 274.72 g/mol
InChI Key: BSFLDWZHQSUIBJ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a methoxy group The ester functionality is derived from oxo-acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate typically involves the esterification of 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester functionality can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate can be compared with other similar compounds such as:

    Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    Ethyl 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-hydroxy-acetate:

The presence of both chlorine and methoxy substituents in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFLDWZHQSUIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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